4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
CAS No.: 1696064-52-4
Cat. No.: VC3112173
Molecular Formula: C9H11N3O2S
Molecular Weight: 225.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1696064-52-4 |
|---|---|
| Molecular Formula | C9H11N3O2S |
| Molecular Weight | 225.27 g/mol |
| IUPAC Name | 2-(1,1-dioxo-1λ6,2,4-benzothiadiazin-4-yl)ethanamine |
| Standard InChI | InChI=1S/C9H11N3O2S/c10-5-6-12-7-11-15(13,14)9-4-2-1-3-8(9)12/h1-4,7H,5-6,10H2 |
| Standard InChI Key | PFBNNRDIJIFTJP-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N(C=NS2(=O)=O)CCN |
| Canonical SMILES | C1=CC=C2C(=C1)N(C=NS2(=O)=O)CCN |
Introduction
Chemical Identity and Structure
Basic Information
4-(2-aminoethyl)-4H-benzo[e] thiadiazine 1,1-dioxide is a heterocyclic compound belonging to the benzothiadiazine class. It is characterized by a benzene ring fused with a 1,2,4-thiadiazine ring system containing a sulfonyl group (SO₂) and an aminoethyl substituent at the 4-position. The compound is identified by the following parameters:
| Parameter | Value |
|---|---|
| CAS Number | 1696064-52-4 |
| Molecular Formula | C₉H₁₁N₃O₂S |
| Molecular Weight | 225.27 g/mol |
| IUPAC Name | 2-(1,1-dioxo-1λ⁶,2,4-benzothiadiazin-4-yl)ethanamine |
| PubChem Compound ID | 107342570 |
| Chemical Classification | Heterocyclic compound, Thiadiazine derivative |
Structural Characteristics
The structure of 4-(2-aminoethyl)-4H-benzo[e] thiadiazine 1,1-dioxide features a benzene ring fused to a six-membered heterocyclic ring containing nitrogen and sulfur atoms. The sulfur atom is part of a sulfonyl group (SO₂), which is characteristic of the 1,1-dioxide designation. The 4-(2-aminoethyl) substituent extends from the N-4 position of the thiadiazine ring, providing a terminal amine group that contributes to the compound's physical properties and potential biological activities.
The compound can be represented by the following structure identifiers:
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Standard InChI: InChI=1S/C9H11N3O2S/c10-5-6-12-7-11-15(13,14)9-4-2-1-3-8(9)12/h1-4,7H,5-6,10H2
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Standard InChIKey: PFBNNRDIJIFTJP-UHFFFAOYSA-N
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SMILES Notation: C1=CC=C2C(=C1)N(C=NS2(=O)=O)CCN
Physicochemical Properties
Physical Properties
4-(2-aminoethyl)-4H-benzo[e] thiadiazine 1,1-dioxide exhibits physical properties typical of heterocyclic compounds containing polar functional groups. While specific experimental data for this particular compound is limited in the available literature, its physical properties can be inferred from its structure and compared with similar benzothiadiazine derivatives:
| Property | Value/Description |
|---|---|
| Physical State | Solid at room temperature |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF); limited solubility in water |
| Melting Point | Not explicitly reported in available literature |
| Stability | Generally stable under normal laboratory conditions |
Chemical Reactivity
The reactivity of 4-(2-aminoethyl)-4H-benzo[e] thiadiazine 1,1-dioxide is influenced by several functional groups present in its structure:
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The primary amine (-NH₂) group at the terminus of the 2-aminoethyl substituent can participate in nucleophilic reactions and form amide bonds, imines, or other nitrogen-containing derivatives.
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The 1,1-dioxide functionality (SO₂) contributes to the electron-withdrawing character of the heterocyclic system, influencing the reactivity of the entire molecule.
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The nitrogen atoms in the thiadiazine ring can participate in coordination with metal ions or hydrogen bonding interactions .
Biological Activities and Applications
Structure-Activity Relationships
The biological activity of benzothiadiazine 1,1-dioxide derivatives is significantly influenced by substitution patterns. For the 4-(2-aminoethyl)-4H-benzo[e] thiadiazine 1,1-dioxide, several structural features may contribute to its potential biological profile:
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The primary amine functional group provides a site for hydrogen bonding and potential interactions with biological targets.
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The flexible 2-aminoethyl chain at the 4-position may allow the molecule to adapt to binding pockets in receptor or enzyme targets.
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The 1,1-dioxide functionality of the thiadiazine ring can serve as a hydrogen bond acceptor, potentially enhancing target binding affinity.
Current Research and Future Directions
Emerging Applications
The research landscape for benzothiadiazine 1,1-dioxide derivatives continues to evolve, with several emerging areas of interest that may be relevant to 4-(2-aminoethyl)-4H-benzo[e] thiadiazine 1,1-dioxide:
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Development of selective inhibitors targeting specific protein kinases and other enzymes involved in disease processes.
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Exploration of potential applications in neurological disorders, particularly those involving ion channel dysfunction.
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Investigation of anti-inflammatory and immunomodulatory properties through novel mechanisms of action.
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Utilization of the 2-aminoethyl functionality as a handle for conjugation with other bioactive moieties or targeting groups to enhance specificity .
Analytical Considerations
Analytical approaches for characterizing 4-(2-aminoethyl)-4H-benzo[e] thiadiazine 1,1-dioxide and related compounds typically involve:
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Spectroscopic methods (NMR, IR, MS) for structural confirmation.
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Chromatographic techniques for purity determination and quantification.
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X-ray crystallography for definitive structural elucidation.
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Computational methods for predicting physicochemical properties and potential biological interactions .
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